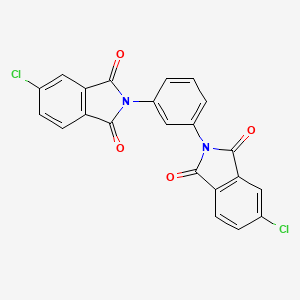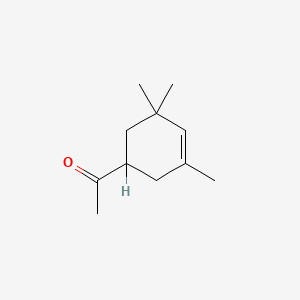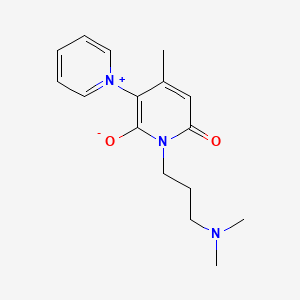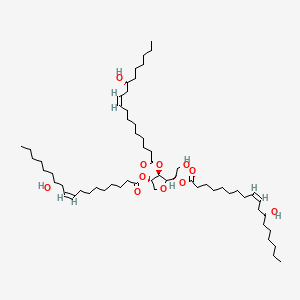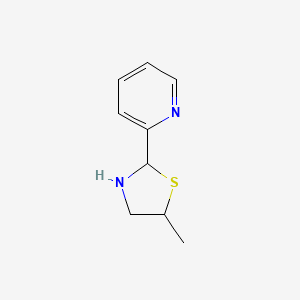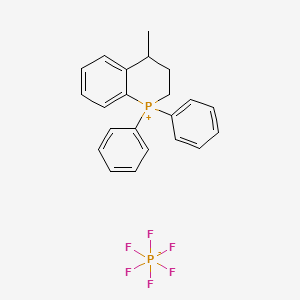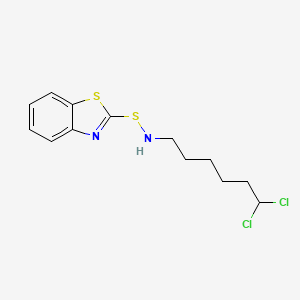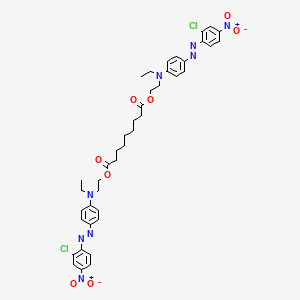
Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of azo groups, which are known for their vibrant colors and applications in dye chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate typically involves multiple steps, starting with the preparation of the azo compound. The process begins with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with an appropriate aromatic amine to form the azo dye. This intermediate is then reacted with azelaic acid under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and improved efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitroso compounds.
Reduction: Reduction of the azo groups leads to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups results in the formation of corresponding amines, while oxidation leads to nitroso derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and plastics
Wirkmechanismus
The mechanism of action of Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate involves its interaction with molecular targets through its azo groups. These groups can undergo reversible redox reactions, making the compound useful in various redox-sensitive applications. The molecular pathways involved include electron transfer processes and the formation of stable complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) succinate
- Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) adipate
Uniqueness
Compared to similar compounds, Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate exhibits unique properties due to the presence of the azelate moiety. This moiety enhances the compound’s stability and solubility, making it more suitable for specific applications in dye chemistry and material science .
Eigenschaften
CAS-Nummer |
93966-60-0 |
|---|---|
Molekularformel |
C41H46Cl2N8O8 |
Molekulargewicht |
849.8 g/mol |
IUPAC-Name |
bis[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl] nonanedioate |
InChI |
InChI=1S/C41H46Cl2N8O8/c1-3-48(32-16-12-30(13-17-32)44-46-38-22-20-34(50(54)55)28-36(38)42)24-26-58-40(52)10-8-6-5-7-9-11-41(53)59-27-25-49(4-2)33-18-14-31(15-19-33)45-47-39-23-21-35(51(56)57)29-37(39)43/h12-23,28-29H,3-11,24-27H2,1-2H3 |
InChI-Schlüssel |
UJECUQTYPLKBCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




